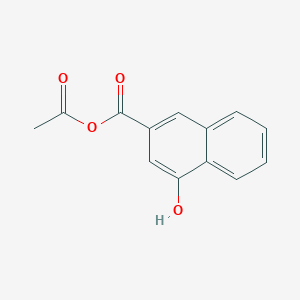
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is a chemical compound with the molecular formula C13H10O4 It is an anhydride formed from the reaction of 2-naphthalenecarboxylic acid and acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid typically involves the reaction of 2-naphthalenecarboxylic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction can be represented as follows:
2-Naphthalenecarboxylic acid+Acetic anhydride→2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired anhydride. The product is then purified through various techniques such as crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-naphthalenecarboxylic acid and acetic acid.
Acetylation: Can react with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Acetylation: Alcohols, typically in the presence of a base or acid catalyst.
Aminolysis: Amines, usually under mild heating.
Major Products
Hydrolysis: 2-Naphthalenecarboxylic acid and acetic acid.
Acetylation: Esters of 2-naphthalenecarboxylic acid.
Aminolysis: Amides of 2-naphthalenecarboxylic acid.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-naphthalenecarboxylic acid moiety into various compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of various products such as acids, esters, or amides, depending on the nucleophile involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the anhydride functionality.
1-Naphthoic acid: Isomer of 2-naphthoic acid with the carboxylic acid group in a different position.
Acetic anhydride: A simpler anhydride used in similar types of reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is unique due to the presence of both the naphthalene ring and the anhydride functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H10O4 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
acetyl 4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-13(16)10-6-9-4-2-3-5-11(9)12(15)7-10/h2-7,15H,1H3 |
Clé InChI |
BCIMVNPBJISARS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=O)C1=CC2=CC=CC=C2C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

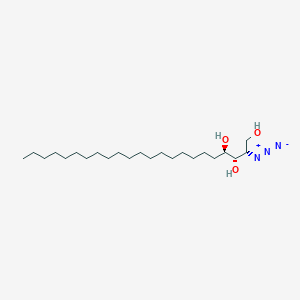
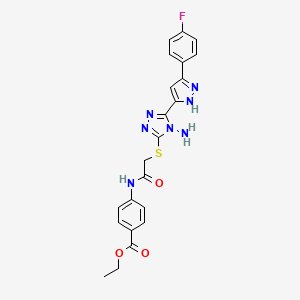
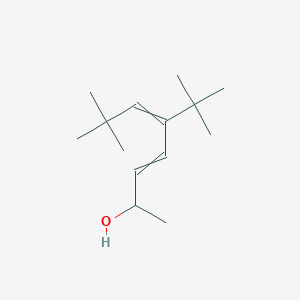
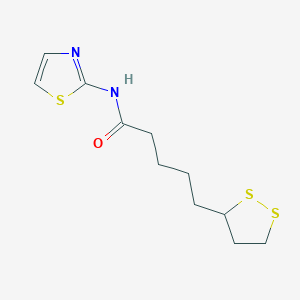
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)

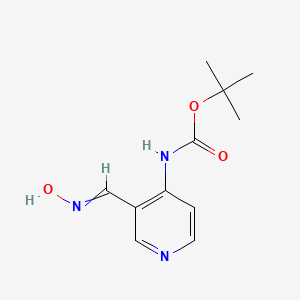
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)

